An In-Depth Technical Guide to 3-Boc-amino-2,6-dioxopiperidine: Synthesis, Characterization, and Applications in Targeted Protein Degradation
An In-Depth Technical Guide to 3-Boc-amino-2,6-dioxopiperidine: Synthesis, Characterization, and Applications in Targeted Protein Degradation
CAS Number: 31140-42-8
Introduction
3-Boc-amino-2,6-dioxopiperidine, also known by its IUPAC name tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, is a pivotal synthetic intermediate in the field of medicinal chemistry and drug discovery. Its significance lies in the embedded glutarimide moiety, which is a key structural feature for binding to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction is the cornerstone of a revolutionary therapeutic modality known as Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule, a PROTAC hijacks the cell's natural protein disposal system to selectively eliminate disease-causing proteins. 3-Boc-amino-2,6-dioxopiperidine serves as a crucial building block for the synthesis of the CRBN-recruiting component of these targeted protein degraders. This guide provides a comprehensive overview of its synthesis, detailed characterization, and its critical role in the advancement of next-generation therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Boc-amino-2,6-dioxopiperidine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 31140-42-8 | [1] |
| Molecular Formula | C₁₀H₁₆N₂O₄ | [2] |
| Molecular Weight | 228.25 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 214-215 °C | [3] |
| Boiling Point | 423 °C at 760 mmHg | [1] |
| Density | 1.2 g/cm³ | [1] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and hot ethyl acetate. |
Synthesis of 3-Boc-amino-2,6-dioxopiperidine
The synthesis of 3-Boc-amino-2,6-dioxopiperidine is typically achieved through a multi-step process commencing with the readily available amino acid, L-glutamine. The synthetic strategy involves the protection of the amino group, cyclization to form the desired piperidine-2,6-dione ring, followed by deprotection and a final Boc protection step. The causality behind this sequence is to first protect the reactive amino group of L-glutamine to prevent side reactions during the cyclization step. The subsequent cyclization of the protected glutamine forms the core glutarimide structure. The protecting group is then removed to yield the free amine, which is then protected with the tert-butyloxycarbonyl (Boc) group to yield the final product. The Boc group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-Boc-amino-2,6-dioxopiperidine.
Detailed Experimental Protocol
Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-glutamine
This initial step involves the protection of the primary amine of L-glutamine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to prevent the amine from participating in subsequent reactions.
-
Materials: L-Glutamine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate, 1M HCl.
-
Procedure:
-
Dissolve L-glutamine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled mixture while maintaining vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-glutamine as a white solid.
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Step 2: Synthesis of 3-Boc-amino-2,6-dioxopiperidine
The cyclization of N-(tert-butoxycarbonyl)-L-glutamine to form the piperidine-2,6-dione ring is a critical step. Carbonyldiimidazole is an effective coupling reagent for this intramolecular amide bond formation.
-
Materials: N-(tert-butoxycarbonyl)-L-glutamine, Carbonyldiimidazole (CDI), Tetrahydrofuran (THF), Ethyl acetate.
-
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-L-glutamine (1 equivalent, e.g., 4.92 g, 20 mmol) and carbonyldiimidazole (1.05 equivalents, e.g., 3.40 g, 21 mmol) in anhydrous tetrahydrofuran (100 mL) in a round-bottom flask equipped with a reflux condenser.[3]
-
Heat the reaction mixture to reflux and maintain for 9 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.[3]
-
Recrystallize the crude product from hot ethyl acetate to afford 3-Boc-amino-2,6-dioxopiperidine as white crystals (e.g., 2.04 g, 45% yield).[3]
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Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Boc-amino-2,6-dioxopiperidine. The following table summarizes the expected analytical data.
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ 4.22 (dd, J = 6.2 Hz, J = 11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H).[3] |
| ¹³C NMR (Predicted) | δ ~172 (C=O, imide), ~170 (C=O, imide), ~155 (C=O, carbamate), ~78 (quaternary C, Boc), ~50 (CH, C3), ~30 (CH₂, C4), ~28 (CH₃, Boc), ~22 (CH₂, C5). |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch, imide and carbamate), ~2980 (C-H stretch, alkyl), ~1720 (C=O stretch, imide), ~1680 (C=O stretch, carbamate). |
| Mass Spec. (CI/CH₄) | m/z 227 [M-H]⁻.[3] |
Interpretation of ¹H NMR Data: The doublet of doublets at 4.22 ppm corresponds to the proton at the C3 position of the piperidine ring, which is coupled to the two adjacent protons on C4. The multiplets between 2.77-1.87 ppm are assigned to the diastereotopic methylene protons of the piperidine ring at the C4 and C5 positions. The sharp singlet at 1.40 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group.
Applications in Targeted Protein Degradation
The primary and most impactful application of 3-Boc-amino-2,6-dioxopiperidine is as a precursor for the synthesis of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This is a fundamental component in the design of Proteolysis Targeting Chimeras (PROTACs).
Mechanism of Action in PROTACs
PROTACs are heterobifunctional molecules that consist of two key moieties connected by a linker: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[4] The glutarimide portion of molecules derived from 3-Boc-amino-2,6-dioxopiperidine is responsible for binding to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[5][6]
The mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and CRBN, bringing them into close proximity to form a ternary POI-PROTAC-CRBN complex.[4]
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, the cell's primary machinery for protein catabolism.
-
Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can participate in further rounds of degradation, acting in a catalytic manner.[4]
Signaling Pathway Diagram
Caption: Mechanism of PROTAC-mediated targeted protein degradation via CRBN recruitment.
Conclusion
3-Boc-amino-2,6-dioxopiperidine is a cornerstone molecule in the development of targeted protein degradation therapies. Its straightforward synthesis from L-glutamine and its crucial role as a precursor to CRBN E3 ligase ligands underscore its importance to researchers in medicinal chemistry and chemical biology. The ability to synthetically incorporate this moiety into PROTACs has opened up new avenues for targeting proteins previously considered "undruggable," offering promising new strategies for the treatment of a wide range of diseases, including cancer and immunological disorders. This guide provides the essential technical information for the synthesis, characterization, and application of this vital chemical tool.
References
- Steinebach, C., et al. (2018). Journal of Medicinal Chemistry, 61(3), 1235-1242.
- Fischer, E. S., et al. (2014).
- Sakamoto, K. M., et al. (2001). Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
- Burslem, G. M., & Crews, C. M. (2020). Cell, 181(1), 102-114.
- Pettersson, M., & Crews, C. M. (2019). Drug Discovery Today: Technologies, 31, 15-27.
- Scheepstra, K. F., et al. (2019). Journal of Medicinal Chemistry, 62(18), 8419-8431.
- Krönke, J., et al. (2014). Science, 343(6168), 301-305.
- Chamberlain, P. P., et al. (2014). Nature Structural & Molecular Biology, 21(9), 803-809.
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. Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
-
. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs.
-
. A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
-
. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs.
-
. Amine Protection / Deprotection.
-
. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
-
. General Method for Selective Mono-Boc Protection of Diamines and Thereof.
-
. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis.
-
. (S)-3-Boc-amino-2,6-dioxopiperidine.
-
. 3-BOC-AMINO-2,6-DIOXOPIPERIDINE CAS 31140-42-8.
-
. (S)-3-Boc-amino-2,6-dioxopiperidine.
-
. tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate.
-
. (R)-3-(Boc-amino)piperidine.
-
. tert-butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)methyl)azetidine-1-carboxylate.
-
. tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate.
-
. 3-BOC-AMINO-2,6-DIOXOPIPERIDINE CAS 31140-42-8.
-
. 1-BOC-3-Aminopiperidine.
-
. 3-BOC-AMINO-2,6-DIOXOPIPERIDINE.
-
. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs.
-
. (R)-3-Boc-amino-2,6-dioxopiperidine.
-
. PROTACs Protein Degradation Platform.
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